Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone
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Overview
Description
Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone is a complex organic compound that features a cyclopentene ring, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentene ring, followed by the introduction of the piperidine and pyridine moieties through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone is unique due to its combination of cyclopentene, piperidine, and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-21(14-11-17-9-4-5-12-20-17)18-10-6-13-22(15-18)19(23)16-7-2-3-8-16/h4-5,7,9,12,18H,2-3,6,8,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKKBSVBTGXBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCCN(C2)C(=O)C3=CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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